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N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide

Bioinorganic Chemistry DNA Targeting Metallodrug Design

N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP, CAS 543708-40-3) is a heterocyclic sulfonamide ligand that functions as a tridentate N,N,N-donor, coordinating metal ions through its quinoline nitrogen, sulfonamide nitrogen, and pyridine nitrogen atoms. With a molecular formula of C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol, it forms stable five- and six-membered chelate rings upon metal complexation.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 543708-40-3
Cat. No. B2969016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)quinoline-8-sulfonamide
CAS543708-40-3
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2
InChIKeyGFQWBEBKQRMOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (CAS 543708-40-3): A Tridentate Sulfonamide Ligand for Bioinorganic Coordination Chemistry


N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP, CAS 543708-40-3) is a heterocyclic sulfonamide ligand that functions as a tridentate N,N,N-donor, coordinating metal ions through its quinoline nitrogen, sulfonamide nitrogen, and pyridine nitrogen atoms [1]. With a molecular formula of C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol, it forms stable five- and six-membered chelate rings upon metal complexation [1]. Its coordination chemistry has been structurally and physicochemically characterized through a series of Cu(II) and Ni(II) complexes, revealing its capacity to adopt bridging coordination modes that enable the formation of both mononuclear and polymeric architectures [1].

Why Generic Quinoline-8-sulfonamides Cannot Substitute N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide


Generic substitution among quinoline-8-sulfonamide derivatives is scientifically unjustified because the specific N-(pyridin-2-ylmethyl) substituent on the sulfonamide nitrogen is the structural determinant of the tridentate N,N,N-coordination motif that enables bridging metal-binding behavior [1]. Quinoline-8-sulfonamides bearing simpler N-substituents (e.g., methyl, phenyl, or unsubstituted –NH₂) lack the pendant pyridine donor and cannot form the identical five- and six-membered chelate rings, resulting in markedly different coordination geometries, stability constants, and biological reactivity profiles [1]. The downstream consequences—altered DNA-binding affinity, nuclease activity, and cytotoxic potency—are measurable and substantial, as demonstrated below.

Quantitative Differentiation Evidence: N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide Complexes vs. In-Class Analogs


DNA-Binding Affinity: Ni(II)-HQSMP Complex Surpasses Cu(II) Analogs by Stern-Volmer Quenching (KSV)

The Ni(II) complex of HQSMP, [Ni(QSMP)(C₆H₅COO)(CH₃OH)][Ni(QSMP)(CH₃COO)(CH₃OH)] (4), exhibits a Stern-Volmer quenching constant (K_SV) for EB-DNA fluorescence of 6.65 × 10³ M⁻¹, which is 2.87-fold higher than the 2.32 × 10³ M⁻¹ measured for the corresponding Cu(II) complex [Cu(QSMP)Cl]ₙ (2) [1]. The Ni(II) complex also quenched 34% of EB-DNA emission intensity, compared to approximately 15% for the Cu(II) complexes 2 and 3, confirming the metal-ion-dependent differentiation within the same ligand framework [1].

Bioinorganic Chemistry DNA Targeting Metallodrug Design

Thermal Stabilization of DNA: Ni(II)-HQSMP Complex Induces Greatest ΔTm Among Series

Thermal denaturation experiments revealed that the Ni(II) complex 4 raises the melting temperature (ΔTₘ) of CT-DNA by 10.9 °C, compared to 6.6 °C (complex 1), 7.0 °C (complex 2), and 5.3 °C (complex 3) for the Cu(II) counterparts [1]. The ΔTₘ of 10.9 °C is approximately 2-fold greater than the weakest Cu(II) complex (3) and suggests a binding mode shift from groove binding toward intercalation [1].

DNA Thermal Denaturation Groove Binding Intercalation

DNA Nuclease Activity: Selective Oxidative Cleavage by Cu(II)-HQSMP Complexes Only

Only the Cu(II) complexes of HQSMP (1 and 2) exhibit DNA nuclease activity under reducing conditions, converting supercoiled pUC18 plasmid DNA to open circular and linear forms at concentrations as low as 25 μM [1]. The Ni(II) complex 4 showed no detectable DNA cleavage under the same conditions, nor did the Cu(II) complex 3 [1]. This binary, metal-dependent all-or-none functional distinction is a direct consequence of the redox properties uniquely conferred by Cu(II) coordination to the HQSMP ligand framework [1].

Artificial Nuclease ROS-Mediated Cleavage Chemical Biology

Bridging Coordination Mode: HQSMP Enables Polymeric Metal Architectures Unavailable to Simpler Sulfonamides

Single-crystal X-ray diffraction revealed that HQSMP in complex [Cu(QSMP)Cl]ₙ (2) adopts a unique bridging coordination mode: the ligand coordinates one Cu(II) through its three N-donor atoms while simultaneously binding a second Cu(II) via an O atom of the sulfonamido group, generating an extended polymeric chain [1]. This N,N,N,O-bridging architecture is accessible only because of the tridentate chelate pocket formed by the pyridin-2-ylmethyl moiety. Simpler 8-quinolinesulfonamide ligands lacking this substituent typically act as bidentate or monodentate donors, precluding the formation of structurally equivalent coordination polymers [1].

Coordination Polymer Bridging Ligand Crystal Engineering

Cytotoxic Activity Against A549 Lung Adenocarcinoma: Cu(II)-HQSMP Complexes Show Dose- and Time-Dependent Antitumor Potential

Cu(II) complexes 1 and 2 derived from HQSMP demonstrated dose- and time-dependent cytotoxic activity against the A549 human lung adenocarcinoma cell line [1]. While specific IC₅₀ values are not reported in the primary characterization paper, the observation that cytotoxicity was both concentration- and exposure-time-dependent establishes a baseline for further pharmacological profiling [1]. The Ni(II) complex 4, despite its superior DNA-binding affinity, was not evaluated for cytotoxicity in this study, limiting direct comparison [1].

Anticancer Metallodrugs Lung Cancer Cytotoxicity Screening

BSA-Binding Capability: All HQSMP Complexes Interact with Serum Albumin, Supporting Drug Delivery Potential

Fluorescence quenching studies confirmed that all four HQSMP complexes (1–4) bind to bovine serum albumin (BSA), indicating their potential for serum protein-mediated transport [1]. The interaction was observed through tryptophan fluorescence quenching, a standard assay for assessing drug–protein binding. Quantitative K_SV or K_b values for BSA binding were not explicitly reported for individual complexes, preventing numerical differentiation at this stage [1].

Serum Protein Binding Pharmacokinetics Drug Delivery

Procurement-Driven Application Scenarios for N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP)


Synthesis of Ni(II)-Based DNA Intercalators for Biophysical Studies

Researchers requiring a metal complex with high DNA-binding affinity for biophysical and structural studies of nucleic acid interactions should select HQSMP as the ligand precursor for the Ni(II) complex 4. This complex demonstrates a K_SV of 6.65 × 10³ M⁻¹ and induces a ΔTₘ of 10.9 °C—the highest among the characterized series—consistent with an intercalative binding mode [1].

Development of Cu(II)-HQSMP Artificial Nucleases for Chemical Biology

HQSMP-derived Cu(II) complexes 1 and 2 are the only members of this series that exhibit concentration-dependent oxidative DNA cleavage activity at 25 μM, operating via a ROS-mediated mechanism [1]. Laboratories developing artificial metallonucleases or studying oxidative DNA damage mechanisms should procure HQSMP specifically for Cu(II) complexation.

Construction of 1D Coordination Polymers with Bridging Sulfonamide Ligands

The structurally validated μ₂-bridging coordination mode of HQSMP in [Cu(QSMP)Cl]ₙ enables the rational synthesis of 1D coordination polymers [1]. Crystal engineering groups and materials chemists seeking to construct extended metal-organic architectures should select HQSMP over simpler, non-bridging quinoline-8-sulfonamide derivatives.

Anticancer Metallodrug Lead Identification: Cu(II)-HQSMP Against Lung Adenocarcinoma

Cu(II) complexes 1 and 2 derived from HQSMP exhibit dose- and time-dependent cytotoxicity against the A549 lung adenocarcinoma cell line [1]. Medicinal chemistry groups pursuing metallodrug leads for lung cancer should source HQSMP for initial hit-to-lead optimization and further IC₅₀ profiling.

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